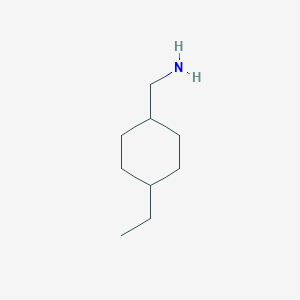

(4-Ethylcyclohexyl)methanamine

Description

(4-Ethylcyclohexyl)methanamine is a cyclohexane derivative featuring an ethyl substituent at the 4-position of the cyclohexyl ring and a primary amine group attached to the methylene bridge. Its molecular formula is C₉H₁₉N, with a molecular weight of 141.26 g/mol. The compound exists in stereoisomeric forms (cis and trans) due to the cyclohexane ring’s conformational flexibility .

Properties

IUPAC Name |

(4-ethylcyclohexyl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-2-8-3-5-9(7-10)6-4-8/h8-9H,2-7,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYZHAHHOBPMFSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(CC1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1096790-46-3 | |

| Record name | (4-ethylcyclohexyl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethylcyclohexyl)methanamine typically involves the alkylation of cyclohexylmethanamine. One common method is the reaction of cyclohexylmethanamine with ethyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of (4-Ethylcyclohexyl)methanamine can be achieved through continuous flow processes. These processes involve the use of high-pressure reactors and catalysts to enhance the reaction rate and yield. The product is then purified through distillation or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

(4-Ethylcyclohexyl)methanamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Ketones and carboxylic acids.

Reduction: Secondary and tertiary amines.

Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

(4-Ethylcyclohexyl)methanamine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Ethylcyclohexyl)methanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Table 1: Structural Comparison of (4-Ethylcyclohexyl)methanamine and Key Analogues

| Compound Name | Core Structure | Substituents | Functional Groups | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| (4-Ethylcyclohexyl)methanamine | Cyclohexane | 4-Ethyl, methylamine | Primary amine | C₉H₁₉N | 141.26 |

| 4-(Aminomethyl)cyclohexanamine | Cyclohexane | 4-Aminomethyl | Two primary amines | C₇H₁₆N₂ | 128.22 |

| 4,4'-Methylenebis(cyclohexylamine) (PACM) | Two cyclohexane rings | 4,4'-Methylene bridge | Two primary amines | C₁₃H₂₆N₂ | 210.36 |

| (9-Ethyl-9H-carbazol-3-yl)methanamine | Carbazole | 9-Ethyl, 3-methanamine | Primary amine | C₁₅H₁₆N₂ | 224.31 |

| N-Methyl 4-Methoxyphenethylamine | Phenethylamine | 4-Methoxy, N-methyl | Secondary amine | C₁₀H₁₅NO | 165.23 |

Key Observations :

- Cyclohexane vs. Aromatic Cores : (4-Ethylcyclohexyl)methanamine’s aliphatic cyclohexane core contrasts with aromatic systems like carbazole () or phenethylamine (), which may influence lipophilicity and receptor binding specificity.

- Substituent Effects: The 4-ethyl group in (4-Ethylcyclohexyl)methanamine enhances steric bulk compared to unsubstituted cyclohexylamines (e.g., 4-(aminomethyl)cyclohexanamine, ) or methyl-substituted PACM derivatives ().

Physicochemical Properties

Table 2: Physicochemical Comparison

| Compound Name | LogP (Predicted) | Water Solubility (mg/mL) | pKa (Amine) | Stereoisomerism |

|---|---|---|---|---|

| (4-Ethylcyclohexyl)methanamine | ~2.1 | Low (<1) | ~10.5 | Cis/trans |

| 4-(Aminomethyl)cyclohexanamine | ~0.8 | Moderate (~10) | ~9.8 | Cis/trans |

| PACM | ~1.5 | Low (<1) | ~10.2 | Trans-trans, cis-cis, cis-trans |

| (9-Ethyl-9H-carbazol-3-yl)methanamine | ~3.2 | Very low (<0.1) | ~6.5 (aromatic amine) | None |

Key Observations :

- Lipophilicity: The ethyl group in (4-Ethylcyclohexyl)methanamine increases LogP compared to 4-(aminomethyl)cyclohexanamine, suggesting improved membrane permeability but reduced solubility .

- Stereochemical Impact : Cis/trans isomerism in cyclohexylamines () may affect binding to chiral receptors or enzymes, similar to PACM’s geometric isomers, which exhibit varied toxicity profiles .

Pharmacological Activity

Table 3: Receptor Binding and Selectivity

Key Observations :

- Amine Linker Length : Carbazole derivatives with four-carbon linkers () show high D3R selectivity, suggesting that (4-Ethylcyclohexyl)methanamine’s methylene bridge may similarly influence receptor interaction.

- Ethyl Substitution : The ethyl group in carbazole analogs enhances receptor affinity compared to smaller substituents, a trend that may extend to (4-Ethylcyclohexyl)methanamine .

Table 4: Toxicological Data

Key Observations :

- Read-Across Validation : PACM’s toxicity data () supports hypotheses that (4-Ethylcyclohexyl)methanamine may cause skin/eye irritation and moderate systemic toxicity due to shared aliphatic amine functionality.

- Substituent Effects : Larger substituents (e.g., ethyl vs. methyl in PACM derivatives) may reduce acute toxicity by sterically hindering reactive amine groups .

Biological Activity

(4-Ethylcyclohexyl)methanamine, a compound with the molecular formula CHN, has garnered attention in scientific research due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

(4-Ethylcyclohexyl)methanamine is characterized by the presence of an ethyl group attached to a cyclohexyl ring, influencing its chemical reactivity and biological properties. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can lead to the formation of ketones, carboxylic acids, or substituted amines depending on the reaction conditions and reagents used.

The mechanism of action involves interaction with specific molecular targets. The compound acts as a ligand that binds to receptors or enzymes, modulating their activity. This interaction can result in various biological effects such as inhibition of enzyme activity or activation of signaling pathways.

Antimicrobial Properties

Research indicates that (4-Ethylcyclohexyl)methanamine exhibits antimicrobial properties. In a study focused on Mycobacterium tuberculosis, high-throughput screening identified several compounds with significant inhibitory effects on bacterial growth. The minimum inhibitory concentration (MIC) for some analogs was found to be below 20 µM, indicating promising antimicrobial activity .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines and modulate immune responses, making it a candidate for further investigation in inflammatory disease models.

Study on Mycobacterium tuberculosis

A notable study conducted a phenotypic screen against a diverse chemical library to identify compounds inhibiting Mycobacterium tuberculosis. Among the hits were analogs of (4-Ethylcyclohexyl)methanamine that demonstrated potent activity with MIC values below 2 µM. These findings highlight the compound's potential as a lead in developing new antimycobacterial agents .

Structure-Activity Relationship (SAR)

Further investigations into the structure-activity relationship (SAR) of analogs derived from (4-Ethylcyclohexyl)methanamine revealed that modifications at specific positions significantly affected biological activity. For instance, substituting different groups at the 4-position led to variations in potency against bacterial strains, underscoring the importance of structural modifications in enhancing efficacy .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Cyclohexylmethanamine | Parent compound | Limited activity |

| (4-Methylcyclohexyl)methanamine | Methyl group instead of ethyl | Moderate antimicrobial activity |

| (4-Propylcyclohexyl)methanamine | Propyl group instead of ethyl | Reduced potency compared to ethyl analog |

The presence of the ethyl group in (4-Ethylcyclohexyl)methanamine enhances its steric and electronic properties compared to its analogs, contributing to its unique biological activities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.